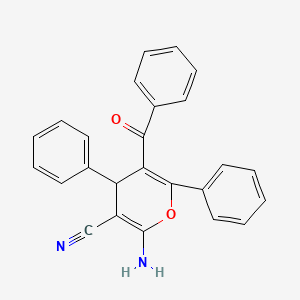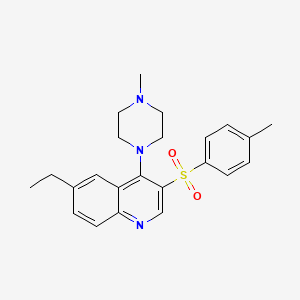![molecular formula C17H17N3O5S B2371117 Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate CAS No. 478246-65-0](/img/structure/B2371117.png)
Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate” is a chemical compound with the molecular formula C17H17N3O5S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a nitro group and a carboxylate ester. The ester is linked to a piperazine ring, which is further substituted with a thiophene ring via a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 375.4. More specific properties like melting point, boiling point, and density are not provided .Applications De Recherche Scientifique
Crystallographic Analysis
- Crystal Structure Studies : Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate and related compounds have been extensively studied for their crystal structures using X-ray diffraction analysis. The piperazine ring's conformation and the crystal packing of these compounds have been particularly noted. For example, the piperazine ring in some compounds adopts a typical chair conformation, while in others, it adopts a boat conformation, indicating a significant structural diversity in these types of compounds (Little, Jenkins & Vaughan, 2008).
Chemical Synthesis and Modification
- Synthesis of Analogues and Derivatives : There has been notable progress in synthesizing various analogues and derivatives of Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate. These efforts are primarily aimed at creating compounds with potential biological activity or for furthering chemical understanding of the structure-activity relationships (Liu Ya-hu, 2010).
Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR)
- QSAR Studies : Quantitative structure–activity relationship (QSAR) studies have been conducted on various derivatives to understand the relationship between the structural features of these compounds and their biological activities. This involves computational methods like molecular orbital theory and density functional theory to predict the activities of these compounds (Al-Masoudi, Salih & Al-Soud, 2011).
Biological Studies and Applications
- Antimicrobial and Anti-TMV Activities : Some derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Additionally, certain compounds have shown promising antiviral activities against Tobacco mosaic virus (TMV), indicating potential applications in managing viral infections and diseases (Krishna Reddy et al., 2013).
Supramolecular Chemistry
- Supramolecular Associations and Polymorphism : Studies have revealed interesting insights into the supramolecular associations and polymorphic behaviors of these compounds. This includes the formation of hydrogen bonds, charge-assisted interactions, and packing efficiencies, providing valuable information on the stability and properties of these compounds at the molecular level (Jotani, Wardell & Tiekink, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-nitro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)12-4-5-13(14(11-12)20(23)24)18-6-8-19(9-7-18)16(21)15-3-2-10-26-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYCJXBTUJXSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)




![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)